(2S)-3,6-Dioxo-1,4-dioxane-2-propanoic acid benzylester
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Overview
Description
Benzyl 3-[(2S)-3,6-dioxo-1,4-dioxan-2-yl]propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzyl group attached to a propanoate moiety, which is further connected to a dioxan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-[(2S)-3,6-dioxo-1,4-dioxan-2-yl]propanoate typically involves the esterification of the corresponding carboxylic acid with benzyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction. Additionally, purification steps such as distillation or recrystallization are necessary to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-[(2S)-3,6-dioxo-1,4-dioxan-2-yl]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl 3-[(2S)-3,6-dioxo-1,4-dioxan-2-yl]propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism by which Benzyl 3-[(2S)-3,6-dioxo-1,4-dioxan-2-yl]propanoate exerts its effects involves interactions with various molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which can then participate in further biochemical reactions. The dioxan ring may also interact with specific enzymes or receptors, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with similar reactivity but different structural features.
Methyl propanoate: Another ester with a similar functional group but a different alkyl chain.
Benzyl acetate: Shares the benzyl group but has a different ester moiety.
Uniqueness
Benzyl 3-[(2S)-3,6-dioxo-1,4-dioxan-2-yl]propanoate is unique due to the presence of the dioxan ring, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interactions with biological molecules, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
benzyl 3-(3,6-dioxo-1,4-dioxan-2-yl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O6/c15-12(18-8-10-4-2-1-3-5-10)7-6-11-14(17)19-9-13(16)20-11/h1-5,11H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLDPTZUGHSJPIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)OC(C(=O)O1)CCC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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